Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-
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Overview
Description
Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]- is a derivative of pyrimidine, a six-membered unsaturated ring compound composed of carbon and nitrogen atoms. Pyrimidine and its derivatives are of significant interest due to their diverse biological potential and wide range of applications in drug discovery, organic synthesis, and theoretical development of heterocyclic chemistry .
Preparation Methods
The synthesis of pyrimidine derivatives often involves multi-step reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Another method involves the ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyrimidine derivatives can be oxidized to form pyrimidine N-oxides.
Reduction: Reduction reactions can convert pyrimidine derivatives into dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring are replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Major products formed from these reactions include various substituted pyrimidines with potential biological activities .
Scientific Research Applications
Pyrimidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives act as calcium channel blockers, while others inhibit enzymes such as dihydrofolate reductase (DHFR) or kinases involved in cell signaling pathways . These interactions lead to various therapeutic effects, such as reducing blood pressure, inhibiting cancer cell growth, or preventing microbial infections .
Comparison with Similar Compounds
Pyrimidine derivatives can be compared with other heterocyclic compounds such as indole and quinoline derivatives. While indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities , quinoline derivatives are recognized for their antimalarial and anticancer properties . Pyrimidine derivatives are unique due to their wide range of biological activities and their role as building blocks in nucleic acids, which is not a characteristic of indole or quinoline derivatives .
Similar compounds include:
Indole derivatives: Known for their diverse biological activities.
Quinoline derivatives: Recognized for their antimalarial and anticancer properties.
Thienopyrimidine derivatives: Noted for their anticancer activities.
Properties
CAS No. |
93787-98-5 |
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Molecular Formula |
C17H11ClF2N2 |
Molecular Weight |
316.7 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)-fluoro-(4-fluorophenyl)methyl]pyrimidine |
InChI |
InChI=1S/C17H11ClF2N2/c18-16-4-2-1-3-15(16)17(20,13-9-21-11-22-10-13)12-5-7-14(19)8-6-12/h1-11H |
InChI Key |
CDSRNQCFNULNQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)F)Cl |
Origin of Product |
United States |
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